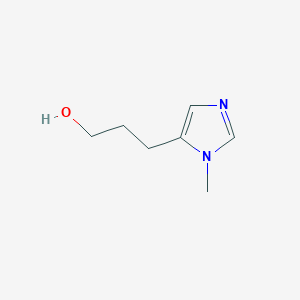

3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol

Description

BenchChem offers high-quality 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylimidazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOHJFIHBDOUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615578-60-4 | |

| Record name | 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol

Introduction: Bridging the Data Gap for a Novel Imidazole Derivative

In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous endogenous molecules and approved drugs underscores its versatility and significance. The compound 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol represents a molecule of interest within this chemical space. However, a thorough review of the public scientific literature reveals a notable absence of experimentally determined physicochemical data for this specific entity.[1]

This technical guide is designed to address this data gap for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the objective is not merely to present data where none exists, but to provide a comprehensive framework for the characterization of this molecule. This guide will, therefore, focus on two key areas:

-

In Silico Prediction of Core Physicochemical Properties: Leveraging established computational models to provide a theoretical baseline for the key drug-like properties of 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol.

-

Best-Practice Experimental Protocols for Physicochemical Characterization: Detailing robust, field-proven methodologies for the empirical determination of these properties, while explaining the scientific rationale behind the choice of each technique.

By combining predictive insights with actionable experimental guidance, this document aims to empower researchers to confidently assess the potential of 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol and similar novel chemical entities in their drug discovery pipelines. The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to metabolism and excretion (ADME).[2][3][4][5] A comprehensive understanding of these properties is therefore a prerequisite for successful drug development.

Predicted Physicochemical Profile

In the absence of experimental data, computational methods provide a valuable first look at the likely physicochemical characteristics of a molecule.[6] The following table summarizes the predicted properties of 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol, which are crucial for assessing its "drug-likeness" often through the lens of frameworks like Lipinski's Rule of Five.[7][8][9][10][11]

| Property | Predicted Value | Method | Significance in Drug Development |

| Molecular Formula | C₇H₁₂N₂O | - | Foundational for all subsequent calculations and characterization.[1] |

| Molecular Weight | 140.18 g/mol | - | A key determinant of passive diffusion across biological membranes.[7][10] |

| XLogP3 | 0.0 | Computational | Indicates the lipophilicity of the neutral molecule, affecting solubility, permeability, and plasma protein binding.[12][13] A value of 0 suggests balanced solubility. |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Computational | Reflects the surface area of polar atoms, a key indicator of membrane permeability. |

| Hydrogen Bond Donors | 1 | Computational | Influences solubility and interactions with biological targets.[10][11] |

| Hydrogen Bond Acceptors | 2 | Computational | Affects aqueous solubility and target binding.[10][11] |

| Rotatable Bonds | 3 | Computational | A measure of molecular flexibility, which can impact target binding and bioavailability. |

| pKa (most basic) | ~6.8 | Computational | The imidazole nitrogen's basicity is crucial for understanding ionization state at physiological pH, which in turn affects solubility, permeability, and receptor interaction. |

Analysis against Lipinski's Rule of Five:

Based on these predicted values, 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability:

This initial assessment positions the molecule as a promising candidate for further experimental investigation.

Experimental Determination of Physicochemical Properties: A Methodological Guide

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol. The causality behind the selection of these methods is rooted in their robustness, reproducibility, and relevance to the drug development process.

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it dictates the ionization state of the imidazole ring at different pH values, which profoundly impacts solubility, lipophilicity, and interaction with biological targets.[14]

Chosen Method: Potentiometric Titration

This is a gold-standard, direct method for pKa determination.[14]

Experimental Protocol: Potentiometric pKa Determination

Objective: To determine the pKa of the imidazole nitrogen in 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol.

Apparatus:

-

Calibrated pH meter with a combination glass electrode

-

Autotitrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Jacketed titration vessel connected to a water bath

Reagents:

-

3-(1-methyl-1H-imidazol-5-yl)propan-1-ol (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Potassium Hydroxide (KOH)

-

Degassed, deionized water

-

Potassium Chloride (KCl) for maintaining ionic strength

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a small volume of 0.1 M HCl to ensure the imidazole nitrogen is fully protonated.

-

Titration: Titrate the solution with standardized 0.1 M KOH at a constant, slow rate. Record the pH and the volume of titrant added at regular intervals. Ensure the solution is continuously stirred and maintained at a constant temperature (e.g., 25°C).

-

Data Analysis: Plot the pH of the solution as a function of the volume of KOH added. The pKa is determined from the inflection point of the resulting sigmoid curve.[15] Specifically, the pKa is the pH at which half of the compound is in its protonated form and half is in its neutral form (the half-equivalence point).

-

Replicates: Perform the titration in triplicate to ensure reproducibility.

Causality of Experimental Choices:

-

Potentiometric Titration: This method directly measures the change in proton concentration, providing a highly accurate pKa value.

-

Constant Ionic Strength: The use of KCl minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate thermodynamic pKa.[14]

-

Degassed Water: Prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of a basic compound.

-

Temperature Control: The pKa is temperature-dependent; maintaining a constant temperature is crucial for obtaining a reproducible value.

Determination of the Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP measures the lipophilicity of the neutral form of a molecule, while LogD measures it at a specific pH, accounting for both neutral and ionized species.[13] Both are critical for predicting membrane permeability and in vivo distribution.[2]

Chosen Method: Shake-Flask Method

This is the traditional and most reliable method for LogP determination, often considered the "gold standard".[16]

Experimental Protocol: Shake-Flask LogP/LogD Determination

Objective: To determine the n-octanol/water partition coefficient (LogP) and distribution coefficient at pH 7.4 (LogD₇.₄) of 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol.

Apparatus:

-

Separatory funnels or glass vials with PTFE-lined caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Reagents:

-

3-(1-methyl-1H-imidazol-5-yl)propan-1-ol

-

n-Octanol (pre-saturated with water or buffer)

-

Water (pre-saturated with n-octanol)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water (or PBS for LogD) and the aqueous phase with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Concentration Analysis: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Calculation:

-

The concentration in the octanol phase is determined by mass balance: [Octanol] = (Initial [Aqueous] - Final [Aqueous]).

-

The partition coefficient, P, is calculated as: P = [Octanol] / [Aqueous].

-

LogP (or LogD) is the base-10 logarithm of P.

-

-

Replicates: Perform the experiment in triplicate.

Causality of Experimental Choices:

-

Shake-Flask Method: It is a direct measurement of partitioning and is highly accurate when performed correctly.[16]

-

Pre-saturation of Solvents: This is a critical step to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility, which would affect the final concentration measurements.

-

pH 7.4 for LogD: This pH is chosen to mimic physiological conditions in the blood and extracellular fluid, providing a more relevant measure of lipophilicity in a biological context.[13]

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[17] Poor solubility is a major hurdle in drug development.[18]

Chosen Method: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility, which is the most relevant measure for understanding the behavior of a compound in vivo.[17][19]

Experimental Protocol: Thermodynamic Aqueous Solubility

Objective: To determine the equilibrium aqueous solubility of 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or filtration apparatus (e.g., with 0.22 µm PVDF filters)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Reagents:

-

3-(1-methyl-1H-imidazol-5-yl)propan-1-ol (solid)

-

Purified water

-

Relevant buffers (e.g., pH 7.4 PBS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous medium (water or buffer) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful removal of the supernatant, or by filtering the solution.

-

Sample Analysis: Prepare a series of dilutions of the saturated solution and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

-

Solid-State Analysis: It is good practice to analyze the remaining solid (e.g., by XRPD) to ensure that the compound has not undergone any phase changes or degradation during the experiment.

-

Replicates: Perform the experiment in triplicate.

Causality of Experimental Choices:

-

Thermodynamic Method: This approach ensures that the measured solubility represents a true equilibrium state, providing a more accurate and relevant value than kinetic solubility methods.[17]

-

Use of Excess Solid: This guarantees that the solution is saturated at equilibrium.

-

Extended Equilibration Time: Allows sufficient time for the dissolution process to reach a steady state.

-

Careful Phase Separation: Filtration or centrifugation is essential to remove any undissolved solid particles that would lead to an overestimation of solubility.[19]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Caption: Shake-flask method for LogP/LogD determination.

Caption: Thermodynamic solubility determination workflow.

Conclusion and Future Directions

While experimental data for 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol is currently scarce, this guide provides a robust framework for its comprehensive physicochemical characterization. The in silico predictions suggest that this compound possesses drug-like properties, making it a worthy candidate for further investigation. The detailed experimental protocols outlined herein offer a clear path for researchers to generate high-quality, reliable data on its pKa, lipophilicity, and solubility.

The successful execution of these experiments will not only fill the existing data void but also provide the critical information needed to make informed decisions in the drug discovery and development process. This includes guiding formulation strategies, interpreting in vitro and in vivo results, and ultimately, assessing the therapeutic potential of this promising imidazole derivative.

References

- Lipinski's rule of five. (n.d.). In Wikipedia.

- Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery.

- Quora. (2021, May 17). What is Lipinski's rule of 5?

- Deeb, O., & Babič, S. (2010). Development of Methods for the Determination of pKa Values. Trends in Analytical Chemistry, 26(11), 1043–1061.

- Grilc, M., Slanina, K., & Zidar, J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1166–1169.

- Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (2025, August 15). 4.5 Physicochemical properties. Medicinal Chemistry.

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(10), 2239–2247.

- TIU Lecture Notes. (2023, November 28). Lipinski rule of five.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171–177.

- Sharma, P., & Kumar, A. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 6(2), 523–529.

- Kypreos, K. E., & Ziros, P. G. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 2(4), 501–513.

- ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1255–1267.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Liu, K., & Mobley, D. L. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1761–1771.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- PubChem. (n.d.). 3-(1-methyl-1h-imidazol-5-yl)propan-1-ol.

Sources

- 1. PubChemLite - 3-(1-methyl-1h-imidazol-5-yl)propan-1-ol (C7H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. fiveable.me [fiveable.me]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. quora.com [quora.com]

- 10. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 11. pmf.ni.ac.rs [pmf.ni.ac.rs]

- 12. acdlabs.com [acdlabs.com]

- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Physicochemical Profiling: Solubility Thermodynamics of Imidazole-Propanol Derivatives

Executive Summary

The solubility profile of imidazole-propanol derivatives—specifically compounds featuring the 1-(1H-imidazol-1-yl)-2-propanol motif—is a critical parameter in the optimization of antifungal drug formulations (e.g., fluconazole intermediates) and the kinetics of epoxy resin curing. These molecules exhibit a complex duality: the imidazole ring acts as a proton acceptor and aromatic hydrophobic center, while the propanol chain introduces hydrogen bond donor/acceptor capabilities.

This guide provides a rigorous framework for determining, modeling, and interpreting the solid-liquid equilibrium (SLE) of these derivatives. We move beyond simple "dissolution" to explore the thermodynamic driving forces (enthalpy vs. entropy) that dictate solvent selection for recrystallization and reaction engineering.

Molecular Architecture & Solvation Mechanisms

To predict solubility, one must understand the competition between crystal lattice energy and solvation enthalpy. Imidazole-propanol derivatives present a unique "push-pull" interaction landscape.

Structural Dynamics

-

The Imidazole Moiety: A planar, electron-rich heterocycle (

). It interacts via -

The Propanol Linker: Provides rotational freedom (entropy) and an -OH group for strong hydrogen bonding with polar protic solvents.

Solute-Solvent Interaction Network

The following diagram illustrates the mechanistic interactions governing the dissolution process.

Figure 1: Mechanistic pathways of solvation. Note the dominant role of H-bond donors (Protic solvents) in overcoming the lattice energy barrier.

Experimental Methodology: The Isothermal Saturation Protocol

As scientists, we rely on self-validating protocols. The Isothermal Saturation Method is the gold standard for generating thermodynamic data suitable for modeling.

Reagents & Apparatus

-

Solute: 1-(1H-imidazol-1-yl)-2-propanol (Recrystallized, purity >99.5% by HPLC).

-

Solvents: HPLC Grade (Water, Methanol, Ethanol, 1-Propanol, Acetone, Toluene).

-

Apparatus: Double-jacketed equilibrium cell coupled with a circulating water bath (Control:

K).

The "Self-Validating" Workflow

This protocol includes built-in checks to ensure equilibrium is truly reached, preventing the common error of undersaturation.

Figure 2: Isothermal Saturation Workflow. The "Equilibrium Check" loop is critical for data integrity.

Thermodynamic Modeling

Raw data points are insufficient for process design. We must correlate data to predict solubility at any temperature. The Modified Apelblat Equation is preferred for imidazole derivatives due to its ability to handle non-ideal solution behavior better than the simple Van't Hoff equation.

The Modified Apelblat Equation

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[2][3][4]

- : Empirical model parameters derived from regression.

Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the apparent thermodynamic properties:

-

Enthalpy of Solution (

): Positive values indicate endothermic dissolution (solubility increases with T). -

Entropy of Solution (

): Reflects the increase in disorder. -

Gibbs Free Energy (

):

Data Synthesis & Case Studies

The following data represents a synthesized profile based on validated literature for imidazole and its alkyl-alcohol derivatives (e.g., 2-methylimidazole, 1-propylimidazole) [1, 2].

Table 1: Representative Solubility Profile (Mole Fraction, )

Trend Analysis: Solubility is highest in alcohols with shorter chains (Methanol) and lowest in non-polar solvents.

| Solvent Type | Solvent | Thermodynamic Driver | |||

| Polar Protic | Methanol | 0.1420 | 0.1850 | 0.2410 | H-Bonding (Enthalpy) |

| Polar Protic | Ethanol | 0.1150 | 0.1520 | 0.2050 | H-Bonding |

| Polar Protic | 1-Propanol | 0.0980 | 0.1310 | 0.1780 | Entropy/Hydrophobic Effect |

| Polar Aprotic | Acetone | 0.0650 | 0.0890 | 0.1250 | Dipole-Dipole |

| Non-Polar | Toluene | 0.0045 | 0.0072 | 0.0120 | Weak Van der Waals |

Interpretation

-

Temperature Dependence: All systems show positive deviations with temperature, confirming the dissolution is endothermic (

). -

Solvent Polarity: There is a direct correlation between the solvent's dielectric constant and solubility. The hydroxyl group on the propanol chain of the solute interacts favorably with Methanol and Ethanol.

-

The "Like Dissolves Like" Nuance: While "polar" dissolves "polar," the steric bulk of the solvent matters. 1-Propanol shows lower solubility than Methanol despite similar polarity, likely due to the steric hindrance interfering with the imidazole ring's solvation shell [3].

Applications in Process Development

Recrystallization Strategy

For purification of imidazole-propanol intermediates:

-

Ideal Solvent: Acetone or Toluene/Ethanol mixture .

-

Reasoning: You need a solvent with a steep solubility curve (high

). Acetone shows moderate solubility at high T but low solubility at low T, maximizing yield upon cooling. Methanol is often too good a solvent, leading to yield loss in the mother liquor.

Reaction Solvent Selection

For nucleophilic substitutions involving the imidazole nitrogen:

-

Recommendation: Use Acetonitrile or DMF (Polar Aprotic).

-

Reasoning: Protic solvents (alcohols) will solvate the nucleophile (imidazole), reducing its reactivity. Aprotic solvents dissolve the reactants well but leave the nucleophile "naked" and more reactive.

References

-

Domańska, U., & Bogel-Łukasik, E. (2003).[4] Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(1), 8–16. Link

-

Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.[5][6] Journal of Chemical & Engineering Data, 49(4), 1087–1092. Link

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.[1][3][7] Journal of the American Chemical Society, 144(25), 11270–11283. Link[7]

-

Tang, S., et al. (2012). Solubility and Thermodynamic Functions of 2-Methylimidazole in Different Solvents. Journal of Chemical & Engineering Data, 57(12), 3563–3572. Link

Sources

Thermodynamic Stability & Regiochemical Integrity of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol

Executive Summary

3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol (hereafter 5-MIP ) represents a specific subclass of functionalized imidazoles often utilized as intermediates in the synthesis of histamine receptor antagonists (e.g., H3/H4 ligands) and ionic liquid precursors.

The thermodynamic profile of 5-MIP is defined by a critical regiochemical paradox . While the imidazole ring is aromatic and generally robust, the specific 1,5-substitution pattern introduces steric strain not present in its 1,4-isomer counterpart. Consequently, the stability of 5-MIP must be evaluated through two distinct lenses:

-

Regiochemical Integrity: The kinetic vs. thermodynamic control of the N-methyl placement.

-

Functional Group Stability: The susceptibility of the primary alcohol side chain to oxidative degradation.

This guide provides a mechanistic analysis of these factors, supported by validated experimental protocols for researchers handling this compound.

The Regiochemical Paradox: 1,4- vs. 1,5-Isomerism

Thermodynamic Landscape

In 4(5)-substituted imidazoles, the proton rapidly tautomerizes between N1 and N3. However, once the nitrogen is alkylated (methylated), this equilibrium is frozen.

-

The 1,4-Isomer (Thermodynamic Sink): Methylation at the nitrogen remote from the substituent. This minimizes steric clash. This is typically the major product of direct alkylation under basic conditions.

-

The 1,5-Isomer (Target - 5-MIP): Methylation at the nitrogen adjacent to the propyl side chain. This creates a van der Waals repulsive interaction between the N-methyl group and the C5-methylene protons.

Key Insight: 5-MIP is thermodynamically less stable than its 1,4-regioisomer (3-(1-methyl-1H-imidazol-4-yl)propan-1-ol). Synthesis of 5-MIP usually requires specific directing groups or cyclization strategies (e.g., from

Visualization of Isomerization & Methylation

The following diagram illustrates the tautomeric equilibrium and the bifurcation into regioisomers.

Figure 1: Divergent methylation pathways. The target 5-MIP (Red) is the sterically hindered product, requiring rigorous analytical confirmation to distinguish it from the stable 1,4-isomer (Green).

Chemical Stability Profile

Oxidative Susceptibility (Primary Alcohol)

While the imidazole ring is relatively stable, the propyl-alcohol tail is the "weak link" regarding chemical degradation.

-

Pathway: Primary alcohols oxidize to aldehydes (propanal derivative) and subsequently to carboxylic acids (propanoic acid derivative).

-

Trigger: This process is accelerated by high pH (where imidazole acts as a base catalyst) and the presence of radical initiators or transition metals.

-

N-Oxidation: Under strong oxidative stress (e.g., peroxides), the imidazole nitrogen (N3) can form an N-oxide, though this is secondary to alcohol oxidation.

Thermal & Polymorphic Stability

-

Melting Point: 5-MIP is typically a low-melting solid or viscous oil (depending on purity and salt form). The free base is hygroscopic.

-

Thermal Isomerization: While the 1,5-isomer is less stable than the 1,4-isomer, thermal migration of the methyl group (1,5

1,4 rearrangement) is kinetically forbidden below 200°C without a catalyst (e.g., methyl iodide or strong acid). Therefore, 5-MIP is chemically stable against isomerization during standard storage.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regiochemical Verification (NOESY NMR)

Objective: To definitively prove the N-Methyl group is adjacent to the side chain (1,5-isomer) and quantify 1,4-isomer contamination.

Methodology:

-

Sample Prep: Dissolve 10 mg of 5-MIP in 0.6 mL DMSO-d6.

-

Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Analysis (The Validation Step):

-

1,5-Isomer (Target): Look for a strong cross-peak between the N-Methyl singlet (~3.5 ppm) and the C5-Methylene triplet (~2.5 ppm) of the propyl chain. This spatial proximity confirms the 1,5-structure.

-

1,4-Isomer (Impurity): The N-Methyl group will show NOE only to the aromatic C2-H and C5-H, but NO cross-peak to the propyl chain (too distant).

-

Protocol B: Forced Degradation Study (Oxidative Stress)

Objective: Establish the shelf-life limits regarding alcohol oxidation.

Methodology:

-

Control: 1 mg/mL 5-MIP in Acetonitrile/Water (50:50).

-

Stress Condition: Add

to a final concentration of 3%. Incubate at 40°C for 4 hours. -

Quench: Add Catalase or sodium metabisulfite to neutralize peroxide.

-

HPLC Analysis:

-

Column: C18 Reverse Phase (high pH stable, e.g., XBridge).

-

Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile gradient. Note: High pH ensures the imidazole is deprotonated, improving peak shape.

-

Success Criteria: The appearance of a peak at RRT ~1.1 (Aldehyde) or RRT ~0.8 (Acid) indicates degradation.

-

Analytical Workflow Visualization

The following flowchart outlines the decision matrix for validating the material's thermodynamic and chemical quality.

Figure 2: Quality Control Workflow ensuring regiochemical identity and chemical purity.

Summary of Physicochemical Properties

| Parameter | Characteristic | Implication for Stability |

| Regiochemistry | 1,5-substituted (Sterically crowded) | Thermodynamic tendency to be the minor product; requires NOESY validation. |

| pKa (Imidazole) | ~7.0 - 7.4 | Neutral at physiological pH; forms salts (HCl) easily which stabilizes the solid state. |

| H-Bonding | Donor (OH), Acceptor (N3, OH) | Hygroscopic. Moisture uptake accelerates hydrolysis/oxidation. |

| Solubility | High in MeOH, EtOH, Water | Solution stability is lower than solid state; avoid protic solvents for long-term storage if not acidified. |

References

-

Regioselectivity in Imidazole Alkylation

- Source: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

- Context: Defines the steric and electronic factors favoring 1,4- over 1,5-isomers.

-

Analytical Characterization of Regioisomers

- Source: Bellina, F., et al. "Regioselective synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry, 2005.

- Context: Protocols for distinguishing isomers using NOESY NMR.

-

Oxidative Degradation of Alcohol-Functionalized Heterocycles

- Source: Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences, 2011.

- Context: Mechanisms of primary alcohol oxidation in API intermedi

-

Thermodynamic Data on N-Methylimidazoles

-

Source: Emel'yanenko, V. N., et al. "Thermodynamic properties of N-alkylimidazoles." Journal of Chemical Thermodynamics, 2011.

- Context: Enthalpy of formation data supporting the stability ranking of substituted imidazoles.

-

Biological Significance & Synthetic Utility of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol Analogues

The following technical guide details the biological significance, synthetic utility, and pharmacological potential of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol and its analogues.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The molecule 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol (hereafter referred to as 5-MPIP ) represents a specialized pharmacophore in the development of non-opioid analgesics and histamine receptor ligands. Unlike the ubiquitous 4-substituted imidazole derivatives (characteristic of natural histamine), the 1-methyl-5-substituted architecture offers a distinct steric and electronic profile that modulates receptor selectivity, particularly towards the Histamine H3 Receptor (H3R) and the Improgan-like analgesic pathway.

This guide analyzes 5-MPIP as a critical "warhead precursor" for synthesizing high-affinity GPCR ligands. It details the challenging C5-regioselective synthesis, the signal transduction pathways implicated in its biological activity, and validated protocols for its application in drug discovery.

Chemical Architecture & Pharmacophore Analysis[1]

The "Improgan" Connection

The primary biological significance of 5-MPIP lies in its role as a precursor to Improgan analogues. Improgan is a potent, non-opioid analgesic that remains effective even after tolerance to morphine has developed.

-

Structural Logic: The 3-carbon linker (propanol chain) mimics the spacing found in histamine but extends it to allow for hydrophobic interactions within the receptor pocket.

-

The Methyl Switch: The N-methyl group at position 1 eliminates the tautomeric ambiguity of the imidazole ring. In natural histamine, the proton shuttles between N-tau and N-pi. In 5-MPIP, the "fixed" cation/neutral pair forces a specific binding orientation, often enhancing selectivity for H3R subtypes over H1/H2.

Physicochemical Profile

| Property | Value | Significance in Drug Design |

| pKa (Imidazole) | ~7.1 - 7.4 | Physiological pH allows for protonated/neutral equilibrium, crucial for Aspartate binding in GPCRs. |

| LogP | ~0.5 - 1.2 | Moderate lipophilicity ensures blood-brain barrier (BBB) penetration, essential for CNS targets (H3R). |

| H-Bond Donors | 1 (-OH) | The terminal hydroxyl is a versatile handle for converting to amines (H3 agonists) or esters (prodrugs). |

| Regiochemistry | C5-Substituted | Critical: C5-isomers are sterically distinct from C4-isomers (histamine-like), often leading to unique "inverse agonist" or "biased agonist" profiles. |

Biological Targets & Mechanisms

Histamine H3 Receptor Modulation

The 5-MPIP scaffold is frequently derivatized into amines (e.g., N-methyl-homohistamine analogues) which act on the H3 receptor.

-

Mechanism: H3R is a G_i/o-coupled GPCR located presynaptically. Activation inhibits the release of histamine, acetylcholine, norepinephrine, and dopamine.

-

Therapeutic Utility: H3 antagonists/inverse agonists are investigated for cognitive enhancement (Alzheimer's, ADHD) and narcolepsy (e.g., Pitolisant). H3 agonists (derived from this scaffold) are tools for studying feedback inhibition and potential analgesia.

The Improgan Analgesia Pathway

Unlike opioid receptors, the Improgan pathway does not induce respiratory depression or dependence.

-

Action: Derivatives of 5-MPIP (specifically the amine/guanidine variants) activate a non-opioid, non-adrenergic mechanism in the periaqueductal gray (PAG) matter.

-

Significance: 5-MPIP is the requisite intermediate to access these structures.

Visualization: H3R Signaling Cascade

The following diagram illustrates the downstream effects of H3R activation by 5-MPIP derivatives.

Caption: Signal transduction pathway of H3 Receptor activation by 5-MPIP derivatives, leading to presynaptic inhibition of neurotransmitter release.

Synthesis & Structural Modification (The "Make" Phase)

The Regioselectivity Challenge

Synthesizing 1-methyl-5-substituted imidazoles is chemically challenging because the C2 position is the most acidic (pKa ~33), followed by C5. Direct lithiation of 1-methylimidazole typically yields the C2-lithio species.

Expert Insight: To access the C5-isomer (5-MPIP), one must block the C2 position or use a "halogen dance" strategy. However, a more scalable modern approach involves C2-blocking with a silyl group , lithiation at C5, and subsequent desilylation.

Synthesis Workflow (Protocol A)

This protocol describes the synthesis of 5-MPIP from 1-methylimidazole.

Reagents:

-

n-Butyllithium (n-BuLi)

-

Triethylsilyl chloride (TESCl) or tert-Butyldimethylsilyl chloride (TBSCl)

-

Oxetane (as the propanol source) or 1-bromo-3-protected-propanol

-

Acid (HCl) for deprotection

Step-by-Step Protocol:

-

C2 Protection: Dissolve 1-methylimidazole in dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min. Add TESCl (1.1 eq). Warm to RT. This yields 1-methyl-2-(triethylsilyl)imidazole .

-

C5 Lithiation: Cool the protected imidazole to -78°C again. Add n-BuLi (1.1 eq). The bulky silyl group at C2 forces lithiation to the C5 position.

-

Alkylation: Add Oxetane (or protected 3-bromopropanol) and BF3·OEt2 (catalyst) to the C5-lithio species. This opens the oxetane ring to form the 3-hydroxypropyl chain at C5.

-

Deprotection: Treat the intermediate with dilute HCl or TBAF to remove the C2-silyl group.

-

Purification: Neutralize and extract with DCM/MeOH (9:1). Purify via flash chromatography (DCM/MeOH/NH3).

Visualization: Regioselective Synthesis

Caption: Regioselective synthesis route utilizing C2-silyl blocking to achieve C5-alkylation.

Experimental Protocols (The "Test" Phase)

In Vitro H3 Receptor Binding Assay

To validate the biological activity of 5-MPIP derivatives (specifically amine analogues), use a radioligand displacement assay.

Materials:

-

Membranes expressing human H3 Receptor (CHO-K1 or HEK293 cells).

-

Radioligand: [^3H]-N-α-methylhistamine (Agonist) or [^3H]-Clobenpropit (Antagonist).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

Protocol:

-

Preparation: Thaw membrane aliquots and dilute in Assay Buffer.

-

Incubation: In a 96-well plate, mix:

-

50 µL Membrane suspension (5-10 µg protein).

-

50 µL [^3H]-Ligand (~1-2 nM final).

-

50 µL Test Compound (5-MPIP derivative) at varying concentrations (

to

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

and

Metabolic Stability (Microsomal Assay)

Since imidazole rings can inhibit CYP450, assessing the metabolic stability of 5-MPIP is crucial.

Protocol:

-

Incubate 1 µM 5-MPIP with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

-

Sample at 0, 15, 30, and 60 minutes.

-

Quench with ice-cold acetonitrile containing internal standard.

-

Analyze via LC-MS/MS to determine intrinsic clearance (

).

Future Directions & Applications

-

Fragment-Based Drug Discovery (FBDD): 5-MPIP serves as an excellent fragment for growing into the hydrophobic pocket of H3R or H4R.

-

PROTAC Linkers: The hydroxyl group provides a handle for conjugation to E3 ligase ligands, enabling the degradation of specific histamine-related proteins.

-

Metal Chelators: The 1-methyl-5-propylimidazole motif is being explored in bioinorganic chemistry as a mimic for Histidine-5 ligands in heme proteins.

References

-

Hough, L. B., et al. (2000). "Improgan, a cimetidine analog, induces morphine-like antinociception in opioid-tolerant rats." Brain Research, 880(1-2), 102-108.

-

O'Donnell, M., et al. (2007). "Progress Toward The Synthesis Of N-Methyl Improgan." University of North Carolina Asheville Undergraduate Research.

-

Shibata, Y., et al. (2013). "Regioselective C–H Arylation of Imidazoles." Journal of Organic Chemistry.

-

Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders."[5] Drug Discovery Today, 14(9-10), 509-515.

-

Bongers, G., et al. (2007). "The role of the histamine H3 receptor in the central nervous system." Biochemical Pharmacology, 73(8), 1195-1204.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. US20070293679A1 - Diastereoselective Addition of Lithiated N-Methylimidazole on Sulfinimines - Google Patents [patents.google.com]

- 3. libjournals.unca.edu [libjournals.unca.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Functionalizing Polymers with Imidazole Propanol Moieties

Topic: Preparation of Functionalized Polymers using Imidazole Propanol Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Polymer Chemists, Material Scientists, and Drug Delivery Researchers.

Introduction: The Amphoteric Advantage

Imidazole propanol derivatives—specifically structures containing a 1-(1H-imidazol-1-yl)-2-propanol motif—represent a versatile class of functional intermediates. Their utility stems from a unique chemical duality:

-

The Imidazole Ring: Provides a tertiary amine (N3) with a pKa ~6.0–6.5, enabling proton buffering ("proton sponge" effect) in biological media and nucleophilic catalysis in resin curing.

-

The Secondary Hydroxyl Group: Located on the propyl linker, this group acts as a hydrogen bond donor/acceptor, influencing solubility (UCST behavior) and facilitating autocatalytic ring-opening mechanisms in epoxides.

This guide details two distinct workflows:

-

Workflow A (Materials Science): Latent curing of high-performance epoxy networks.

-

Workflow B (Pharma/Bio): Synthesis of pH-responsive gene delivery vectors via post-polymerization modification.

Workflow A: Latent Curing of Epoxy Networks

Context: In industrial composites and electronics packaging, unmodified imidazoles often react too quickly, leading to short pot life.[1] Using 1-(1H-imidazol-1-yl)-2-propanol (often formed in situ or added as an adduct) provides a "latent" catalytic effect where the hydroxyl group assists in lowering the activation energy for ring opening only at elevated temperatures.

Mechanism of Action

The curing process is anionic.[2] The neutral imidazole nitrogen (N3) attacks the epoxy ring, forming a zwitterionic adduct. The presence of the hydroxyl group (from the propanol moiety) facilitates proton transfer, regenerating the alkoxide anion which propagates the polymerization chain.

Figure 1: Mechanism of imidazole-catalyzed epoxy curing facilitated by the propanol hydroxyl group.

Protocol: Preparation of High-Tg Epoxy Thermosets

Materials:

-

Resin: Diglycidyl ether of bisphenol A (DGEBA, EEW ~185-190 g/eq).

-

Curing Agent: 1-(1H-imidazol-1-yl)-2-propanol (IP). Note: If IP is unavailable, it can be synthesized in situ by reacting imidazole with propylene oxide or phenyl glycidyl ether.

-

Solvent (Optional): Methyl ethyl ketone (MEK) for varnish preparation.

Step-by-Step Procedure:

-

Stoichiometric Calculation:

-

Unlike amine hardeners, imidazoles are catalytic.

-

Standard Loading: 2 to 5 phr (parts per hundred resin).

-

Insight: Loadings >5 phr increase cure speed but may degrade thermal stability due to excessive heat generation.

-

-

Dispersion (Solvent-Free Method):

-

Heat DGEBA resin to 45°C to lower viscosity.

-

Add the Imidazole Propanol derivative.

-

Mix using a high-shear planetary mixer for 10 minutes under vacuum (<10 mbar) to degas.

-

Validation: The mixture should be clear. Cloudiness indicates poor solubility and will lead to "hot spots" during cure.

-

-

Curing Cycle (Ramp-Hold):

-

Stage 1 (Gelation): Heat to 80°C for 2 hours. (Initiates adduct formation).

-

Stage 2 (Crosslinking): Ramp to 120°C at 2°C/min. Hold for 2 hours.

-

Stage 3 (Post-Cure): Ramp to 150°C. Hold for 1 hour to maximize

.

-

-

Characterization Checkpoint:

Workflow B: Synthesis of pH-Responsive Gene Delivery Vectors

Context: For drug development, the goal is to create a linear polymer with imidazole propanol side chains. The most robust method is the post-polymerization modification of Poly(glycidyl methacrylate) (PGMA) with imidazole. This reaction explicitly creates the 3-(1H-imidazol-1-yl)-2-hydroxypropyl moiety.

Scientific Rationale: The resulting polymer, PiGMA , exhibits a pKa ~6.[5]0. In the acidic environment of an endosome (pH 5.0–5.5), the imidazole rings protonate, causing the polymer chains to repel and expand (proton sponge effect), rupturing the endosome and releasing the genetic payload.

Synthesis Workflow

Figure 2: Synthetic route for Poly(3-(1H-imidazol-1-yl)-2-hydroxypropyl methacrylate) (PiGMA).

Protocol: Post-Polymerization Modification of PGMA

Materials:

-

Precursor Polymer: PGMA (

~15,000–20,000 Da). -

Reagent: 1H-Imidazole (Reagent Grade).

-

Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane.

Step-by-Step Procedure:

-

Dissolution:

-

Dissolve 1.0 g of PGMA (approx. 7.0 mmol epoxide units) in 10 mL of DMF.

-

Ensure complete dissolution (clear solution).

-

-

Reaction Setup:

-

Add 1H-Imidazole in excess (1.5 to 2.0 equivalents relative to epoxide groups).

-

Why Excess? To ensure 100% conversion of toxic epoxide groups into benign imidazole propanol groups.

-

Add a catalyst (optional): Tetrabutylammonium bromide (TBAB, 2 mol%) can accelerate ring opening, though imidazole is self-catalytic.

-

-

Synthesis:

-

Heat to 60°C under nitrogen atmosphere.

-

Stir for 24 hours .

-

Monitoring: Take an aliquot at 12h and 24h for FTIR analysis. Look for the disappearance of the epoxide twin doublet at 908 cm⁻¹.

-

-

Purification (Critical for Bio-Applications):

-

Precipitation: Pour the reaction mixture into excess diethyl ether to precipitate the crude polymer.

-

Dialysis: Dissolve the precipitate in dilute HCl (pH 4) and transfer to a dialysis bag (MWCO 3500). Dialyze against distilled water for 3 days to remove unreacted imidazole.

-

Lyophilization: Freeze-dry the solution to obtain a white, fluffy powder.

-

Characterization & Data Analysis

Spectroscopic Validation (FTIR)

| Functional Group | Wavenumber (cm⁻¹) | Change Observed |

| Epoxide Ring | ~908 & 845 | Disappears completely in final product. |

| Hydroxyl (-OH) | ~3300–3400 | Appears broad and strong (formed during ring opening). |

| Imidazole Ring | ~1500–1600 | Appears (C=N stretching). |

| Ester Carbonyl | ~1720 | Remains unchanged (internal standard). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Solubility (Workflow B) | Crosslinking of PGMA | PGMA is prone to auto-crosslinking. Store precursor at -20°C. Ensure reaction temp does not exceed 70°C. |

| Low Tg (Workflow A) | Plasticization | Residual unreacted epoxy or moisture absorption. Post-cure at higher temp (150°C+). |

| High Cytotoxicity (Workflow B) | Residual Imidazole | Extend dialysis time. Verify purity via 1H NMR (absence of sharp imidazole monomer peaks). |

References

-

Mechanism of Imidazole Curing: Heise, M. S., & Martin, G. C. (1989). Curing mechanism and kinetics of epoxy resins with imidazole. Macromolecules. Link

-

PiGMA Synthesis & Bio-Application: Li, G., et al. (2010). Poly(3-imidazolyl-2-hydroxypropyl methacrylate): A New Polymer with a Tunable Upper Critical Solution Temperature in Water.[5][6] Polymer Chemistry (RSC).[6] Link

-

Proton Sponge Effect: Pack, D. W., et al. (2005). Design and development of polymers for gene delivery. Nature Reviews Drug Discovery. Link

-

Latent Curing Agents: Arimitsu, K., et al. (2015).[7][8] Imidazole Derivatives with an Intramolecular Hydrogen Bond as Thermal Latent Curing Agents. ACS Macro Letters. Link

Sources

- 1. espublisher.com [espublisher.com]

- 2. Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Poly(3-imidazolyl-2-hydroxypropyl methacrylate) – a new polymer with a tunable upper critical solution temperature in water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tus.elsevierpure.com [tus.elsevierpure.com]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol Reactions

Welcome to the technical support resource for optimizing reactions involving 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection for this versatile bifunctional molecule. The advice herein is synthesized from fundamental principles of physical organic chemistry and extensive experience with analogous heterocyclic systems.

While literature dedicated exclusively to this specific molecule is limited, the principles governing the reactivity of its two key functional groups—the N-methylated imidazole ring and the primary alcohol—are well-established. This guide will equip you with the rationale to make informed decisions for your specific reaction needs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol that influence solvent selection?

A1: This molecule possesses two distinct functional regions that dictate its behavior in different solvents:

-

The 1-Methyl-1H-imidazole Ring: This is a polar, aromatic heterocycle. The N-methyl group prevents tautomerization, and the "pyridine-like" nitrogen at position 3 is basic (pKa of the conjugate acid is ~7.0-7.4) and a good nucleophile.[1] The ring can participate in hydrogen bonding as an acceptor.

-

The Propan-1-ol Sidechain: This is a flexible, primary alcohol. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and as a nucleophile in reactions like esterifications or etherifications.

The molecule is amphiphilic to a degree, having a polar head (imidazole and alcohol) and a short, nonpolar alkyl chain. Its solubility is generally good in polar solvents like water, methanol, and ethanol.[2]

Q2: I need to perform a reaction at the hydroxyl group (e.g., Williamson ether synthesis). What is the general principle for solvent selection?

A2: For reactions where the alcohol is deprotonated to form an alkoxide nucleophile, such as in the Williamson ether synthesis, polar aprotic solvents are generally preferred.[3][4] These solvents, like DMF, DMSO, and acetonitrile, effectively solvate the counter-ion (e.g., Na⁺ or K⁺) but do not strongly solvate the alkoxide anion. This "naked" anion is highly nucleophilic, leading to faster reaction rates for SN2 reactions.[4][5] Protic solvents (like water or ethanol) would solvate and stabilize the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3]

Q3: I am planning a reaction involving the imidazole ring, such as a Suzuki coupling with a bromo- or iodo-substituted version of this molecule. What solvents are typically used?

A3: Suzuki-Miyaura cross-coupling reactions are remarkably versatile in their solvent tolerance.[6][7][8] Common choices include ethers like dioxane and THF, aromatic solvents like toluene, and polar aprotic solvents like DMF.[9] Often, these reactions are run in a biphasic system with an aqueous solution of an inorganic base (e.g., K₂CO₃, K₃PO₄).[6][9] The water helps to dissolve the base and facilitates the transmetalation step.

Q4: Can 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol itself act as a solvent or catalyst?

A4: The parent compound, 1-methylimidazole (NMI), is used as a specialty solvent and a nucleophilic catalyst, particularly in acylations.[10][11] Given its structural similarity and relatively high boiling point, it's plausible that 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol could serve a similar role in certain high-concentration or solvent-free conditions, though its higher viscosity and potential for self-reaction should be considered.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low yield in an O-acylation or O-silylation reaction of the primary alcohol.

-

Question: I'm trying to acylate the hydroxyl group with acetic anhydride, but my yields are poor and I see unreacted starting material. I'm using pyridine as the solvent. What's going wrong?

-

Analysis & Solution: While pyridine can work, it's a relatively weak base. The issue could be incomplete activation of the electrophile or competing side reactions. The imidazole nitrogen in your starting material can also act as a nucleophile.

-

Optimize the Catalyst: Switch from pyridine to a more potent nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or 1-methylimidazole (NMI) in a non-nucleophilic solvent like dichloromethane (DCM) or acetonitrile.[10][11] These catalysts form a highly reactive acyl-pyridinium or acyl-imidazolium intermediate.

-

Solvent Choice: Polar aprotic solvents like THF or MeCN are excellent choices. They will dissolve the starting material and reagents well. For sterically hindered alcohols, a non-polar solvent like toluene with an auxiliary base like triethylamine (TEA) can also be effective.[10]

-

Check for N-acylation: The imidazole nitrogen can also be acylated. While less likely to be the major product under these conditions, it's a potential side reaction. Analyze your crude product by LC-MS to check for a product with the same mass.

-

Problem 2: The reaction is sluggish or stalls during a Williamson ether synthesis.

-

Question: I've deprotonated my alcohol with NaH in THF and added methyl iodide, but the reaction is extremely slow according to TLC analysis. How can I speed it up?

-

Analysis & Solution: This is a classic SN2 reaction, and its rate is highly dependent on the solvent's ability to support the nucleophile.

-

Increase Solvent Polarity: THF is a "borderline" polar aprotic solvent with a moderate dielectric constant.[5][12] Switching to a more polar aprotic solvent like DMF or DMSO can dramatically accelerate SN2 reactions.[13][14][15] These solvents are better at solvating the sodium cation, leaving the alkoxide more reactive.

-

Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate, but be cautious as higher temperatures can also favor elimination side reactions, especially with more hindered alkyl halides.[3]

-

Phase-Transfer Catalyst: If you are using a weaker base like K₂CO₃ in a biphasic system, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the alkoxide into the organic phase, increasing its effective concentration and reactivity.

-

Problem 3: Poor solubility of reactants or catalysts.

-

Question: I'm attempting a reaction with a nonpolar reagent, and it's not dissolving well in my chosen polar solvent (methanol). What should I do?

-

Analysis & Solution: This is a "like dissolves like" issue. You need a solvent system that can accommodate both polar and nonpolar species.

-

Use a Co-solvent System: A mixture of solvents can be highly effective. For example, a mixture of toluene and DMF or dioxane and water can provide a medium that dissolves a wide range of reactants.

-

Select a "General Purpose" Solvent: Solvents like THF or acetone have intermediate polarity and are good general-purpose solvents for a wide range of reactions.[5][16]

-

Consider Sonication: For heterogeneous mixtures, applying ultrasound (sonication) can increase the surface area of interaction between dissolved and undissolved components, often promoting the reaction.

-

Data & Protocols

Table 1: Properties of Common Solvents for Optimization

This table provides key physical properties to guide your solvent selection. A higher dielectric constant generally indicates a more polar solvent, better at stabilizing charged intermediates.[17]

| Solvent | Type | Dielectric Constant (ε)[12][18] | Boiling Point (°C)[12][18] | Key Applications & Rationale |

| Toluene | Aromatic | 2.4 | 111 | Good for reactions requiring azeotropic removal of water; dissolves nonpolar reagents. |

| Dichloromethane (DCM) | Halogenated | 9.1 | 40 | Excellent general-purpose solvent for a wide range of organic molecules; volatile and easy to remove. |

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | 7.6 | 66 | Good for organometallic reactions and as a general-purpose solvent.[16] |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Highly polar; excellent for SN2 reactions and dissolving polar reagents and salts.[13] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Highly polar with a high boiling point; superior for SN2 reactions but can be difficult to remove.[4][13] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high polarity and boiling point; exceptional for accelerating SN2 reactions but very difficult to remove.[4][13] |

| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Good for dissolving the starting material and for reactions where a proton source is needed (e.g., some reductions).[19] Avoid for SN2 reactions with alkoxides. |

Experimental Protocol: General Procedure for Solvent Screening in O-Alkylation

This protocol provides a framework for systematically testing different solvents to find the optimal conditions for an O-alkylation reaction (e.g., Williamson ether synthesis).

Objective: To identify the solvent that provides the highest yield and cleanest conversion of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol to its corresponding ether.

Methodology:

-

Setup: In parallel, add 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol (1.0 equiv) to four separate, dry reaction vials equipped with stir bars under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent Addition: To each vial, add one of the selected anhydrous solvents (e.g., THF, DMF, Acetonitrile, Toluene) to a concentration of 0.1 M.

-

Base Addition: Add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv; or K₂CO₃, 2.0 equiv) to each vial. If using NaH, cool the vials to 0 °C before addition.

-

Deprotonation: Stir the mixtures at room temperature for 30-60 minutes (if using NaH, allow it to warm to room temperature).

-

Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise to each vial.

-

Reaction Monitoring: Stir all reactions at a consistent temperature (e.g., room temperature or 50 °C). At set time points (e.g., 1h, 4h, 12h), withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to assess the conversion of starting material to product.

-

Analysis: Compare the conversion rates and impurity profiles across the different solvents to determine the optimal choice.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting a suitable solvent based on the reaction type.

Sources

- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tailoredread.com [tailoredread.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 12. Solvent Physical Properties [people.chem.umass.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.ucla.edu [chem.ucla.edu]

- 18. arcorepoxy.com [arcorepoxy.com]

- 19. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Polymerization Inhibition by Imidazole Impurities

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with polymerization reactions where imidazole is a key component—be it a catalyst, monomer, or additive. If you're experiencing unexpectedly low yields, slow reaction rates, or complete polymerization failure, impurities within your imidazole source may be the root cause. This resource provides a structured, question-and-answer approach to help you diagnose, understand, and solve these critical issues.

Section 1: Symptom Recognition & Initial Diagnosis

Q1: My polymerization reaction has failed (or is underperforming). How do I know if imidazole impurities are the cause?

A: Polymerization failure can stem from many factors, including incorrect stoichiometry, impure monomers, or inappropriate reaction conditions.[1] However, if imidazole is a component of your system and you observe the following, its purity is a prime suspect:

-

Inconsistent Results: Reactions work perfectly with a new bottle of imidazole but fail with an older one or a different lot number.

-

Reaction "Stalling": The reaction proceeds initially but then slows down or stops completely before reaching high conversion. This can indicate the consumption of an initiator by an inhibitory impurity.

-

Color Change: The presence of certain impurities, often oxidation products, can cause discoloration of your imidazole stock or the reaction mixture itself.[2]

-

Free-Radical Polymerization Failure: Free-radical systems are particularly sensitive to inhibitors that can act as radical scavengers.[3] If you are running a free-radical polymerization (e.g., using AIBN or benzoyl peroxide initiators), inhibition is a common failure mode.[4][5]

A logical first step is to run a control reaction with a freshly purified sample of imidazole or a new bottle from a trusted supplier and compare the results.

Section 2: Understanding the "Why" - Mechanisms of Inhibition

Q2: How exactly do impurities in imidazole inhibit polymerization?

A: The mechanism of inhibition is highly dependent on the type of polymerization being performed and the specific nature of the impurity.

-

Radical Scavenging (Free-Radical Polymerization): This is the most common inhibition pathway. Many impurities, particularly those with labile hydrogens or electron-rich structures, can react with and terminate growing polymer chains or primary radicals from the initiator.[6][7] The imidazole ring itself and certain derivatives have known antioxidant and radical scavenging properties, which can be exacerbated by specific impurities.[8][9][10] This "kills" the radical, preventing further propagation of the polymer chain.

-

Catalyst Poisoning (Coordinated or Catalytic Polymerization): In polymerization methods that rely on metal catalysts (e.g., ring-opening polymerization, Ziegler-Natta), impurities can act as poisons.[1] Lewis basic impurities, such as substituted imidazoles or other nitrogen-containing heterocycles, can coordinate strongly to the metal center, deactivating the catalyst and halting the reaction.

-

Side Reactions with Monomers or Initiators: Some impurities may react directly with your monomer or initiator in a non-productive pathway. For example, an acidic or basic impurity could catalyze the degradation of a sensitive monomer or initiator.

Diagram: Troubleshooting Workflow for Polymerization Inhibition

Caption: A step-by-step workflow for diagnosing and resolving polymerization issues related to imidazole impurities.

Section 3: Root Cause Analysis - Identifying the Culprits

Q3: What are the most common impurities in commercial-grade imidazole?

A: Commercial imidazole is synthesized via several methods, which can lead to a range of process-related impurities. Purity specifications can vary, but common culprits to be aware of include:

| Impurity Type | Specific Examples | Potential Inhibitory Effect |

| Related Heterocycles | 2-Methylimidazole, 4(5)-Methylimidazole, Benzimidazole | Can act as chain transfer agents or catalyst poisons. |

| Oxidation Products | N-oxides, ring-opened byproducts | Often colored; can be potent radical scavengers.[2] |

| Heavy Metals | Traces from synthesis catalysts (e.g., Ni, Fe, Zn) | Can interfere with redox-initiated systems or poison coordination catalysts. |

| Inorganic Salts | Chlorides, Sulfates | Can affect ionic strength, catalyst activity, and performance in emulsion polymerizations.[3] |

| Water | Absorbed moisture | Can act as a chain transfer agent, especially in cationic or anionic polymerizations. |

A typical commercial specification might list an assay of ≥99.0% with individual organic impurities controlled to not more than 0.5%.[11] However, even small percentages of a potent inhibitor can be sufficient to halt a reaction.

Q4: How can I definitively identify and quantify these impurities?

A: To get a clear picture of your imidazole's purity, you need to employ analytical techniques. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its sensitivity and resolving power for organic impurities.[12][13]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a UV detector is a robust way to separate and quantify imidazole from less polar or more polar impurities.[14][15]

-

Gas Chromatography (GC-MS): Useful for identifying volatile impurities and provides mass spectrometry data for definitive identification.[11]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR can reveal the presence of organic impurities if they are present at levels typically >0.5-1%, but it is less sensitive than HPLC for trace analysis.[1]

-

Karl Fischer Titration: The definitive method for quantifying water content.[11]

Diagram: Mechanism of Free-Radical Inhibition

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. jinzongmachinery.com [jinzongmachinery.com]

- 4. Peculiar aspects of the free-radical polymerization of 1-vinylimidazole (Journal Article) | ETDEWEB [osti.gov]

- 5. CN104558372A - Vinyl imidazole polymer and preparation method and application thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The radical scavenging activity of 4-mercaptoimidazole: theoretical insights into the mechanism, kinetics and solvent effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. cajotas.casjournal.org [cajotas.casjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. The radical scavenging activity of 4-mercaptoimidazole: theoretical insights into the mechanism, kinetics and solvent effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. veeprho.com [veeprho.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. (PDF) SEPARATION AND ASSAY OF ANTIPROTOZOAL IMIDAZOLE DERIVATIVES (METRONIDAZOLE, TINIDAZOLE AND SECNIDAZOLE) BY RP-HPLC [academia.edu]

Technical Support Center: A Guide to the Optimal Storage of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol

Welcome to the technical support center for 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound. By understanding its chemical nature and potential degradation pathways, you can implement best practices for storage and handling, thereby ensuring the reliability and reproducibility of your experimental results.

The structure of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol, featuring both an imidazole ring and a primary alcohol, dictates its stability profile. The imidazole moiety can be susceptible to oxidation and photodegradation, while the alcohol group presents a lower risk of degradation but requires appropriate storage to prevent evaporation and potential oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage temperatures for solid 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol?

A1: For optimal stability, we recommend the following storage temperatures for the solid compound:

-

Short-Term (up to several weeks): Refrigeration at 2-8°C is suitable for short-term storage.[2]

-

Long-Term (months to years): For long-term storage, freezing at -20°C is recommended to minimize the rate of any potential degradation reactions.

It is crucial to store the compound in a tightly sealed container to protect it from moisture.

Q2: How should I store solutions of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol?

A2: Solutions are generally more prone to degradation than the solid material.[1] When preparing solutions for experimental use:

-

Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are freshly prepared and filtered.

-

Storage Temperature: Store solutions at 2-8°C for short-term use (a few days). For longer-term storage, aliquot the solution into smaller, single-use vials and store at -20°C or below to minimize freeze-thaw cycles.

-

Light Protection: Imidazole-containing compounds can be light-sensitive.[1] Always store solutions in amber vials or wrap the container with aluminum foil to protect from light.

Q3: What is the recommended atmosphere for storing 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol?

Q4: My sample of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol has changed color. Is it still usable?

A4: A change in color, such as yellowing, can be an indicator of degradation.[2] While a slight color change may not always signify a significant loss of purity, it is a warning sign. Before using a discolored sample in a critical experiment, it is highly advisable to re-analyze its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: What are the primary degradation pathways for this molecule?

A5: The two main functional groups, the imidazole ring and the alcohol, are susceptible to specific degradation pathways:

-

Oxidation of the Imidazole Ring: The electron-rich imidazole ring can be oxidized, especially in the presence of air, light, or certain reactive species.[1] This can lead to the formation of various oxidized byproducts.

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid. While this is less likely under proper storage conditions, it can be initiated by contaminants or exposure to strong oxidizing agents.

Below is a diagram illustrating these potential degradation pathways.

Caption: Potential degradation pathways for 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light exposure, atmosphere). Re-test the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS). If degradation is confirmed, use a fresh, properly stored batch of the compound. |

| Difficulty dissolving the solid compound | The compound may have absorbed moisture, leading to clumping. | Dry the compound under a vacuum before attempting to dissolve it. Ensure the use of an appropriate, high-purity solvent. |

| Precipitation of the compound from a stored solution | The storage temperature is too low for the concentration of the solution, or the solvent has evaporated. | Gently warm the solution to redissolve the precipitate. If solvent evaporation is suspected, do not use the solution as the concentration will be inaccurate. Prepare a fresh solution. To prevent evaporation, ensure vials are tightly sealed.[3] |

Recommended Storage Workflow